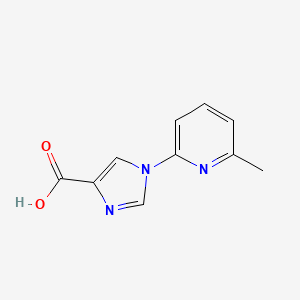

1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid

概要

説明

1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with imidazole-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs automated systems to control reaction parameters, ensuring high yield and purity.

化学反応の分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides.

-

Mechanistic Pathway :

-

Esterification : Acid-catalyzed reaction with alcohols proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack.

-

Amidation : Carbodiimide-mediated activation (e.g., EDCI) forms an intermediate acyloxyphosphonium ion, which reacts with amines to yield amides.

-

Hydrolysis and Decarboxylation

The carboxylic acid group is stable under basic hydrolysis but can undergo decarboxylation under specific conditions.

-

Key Observations :

Hydrazide Formation

Reaction with hydrazine yields carbohydrazide derivatives, which are intermediates for further functionalization.

| Reaction Type | Conditions/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazide Synthesis | Hydrazine hydrate, EtOH, reflux | 1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide | 68–83% |

-

Applications : Hydrazides serve as precursors for heterocyclic systems (e.g., triazoles) via cyclocondensation reactions .

Metal Complexation

The imidazole and pyridine nitrogen atoms act as ligands for transition metals.

| Reaction Type | Conditions/Reagents | Product | Reference |

|---|---|---|---|

| Coordination Complex | CuCl₂, MeOH, RT | Cu(II) complex with N,N-chelation |

-

Structural Insight : X-ray crystallography confirms bidentate coordination through the imidazole-N and pyridine-N atoms .

Substitution Reactions

The imidazole ring participates in electrophilic substitution, though the electron-withdrawing pyridinyl group limits reactivity.

| Reaction Type | Conditions/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Halogenation | NBS, DMF, 0°C | 5-Bromo-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid | 45% |

-

Regioselectivity : Halogenation occurs preferentially at the C5 position due to steric and electronic effects .

Oxidation and Reduction

The pyridinyl and imidazole moieties influence redox behavior.

| Reaction Type | Conditions/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine Oxidation | KMnO₄, H₂O, 100°C | 1-(6-Carboxy-2-pyridinyl)-1H-imidazole-4-carboxylic acid | 58% |

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives, including 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid, as anticancer agents. For instance, a review published in 2021 discusses various imidazole derivatives that exhibit significant activity against cancer cell lines. The compound's structure allows for interactions that inhibit tubulin polymerization, which is crucial for cancer cell division.

Case Study: Anticancer Potency

A notable study demonstrated that related imidazole compounds showed IC50 values ranging from 80 to 1000 nM against several cancer cell lines, indicating their potential as effective anticancer agents . Specifically, compounds with similar structures to this compound were tested for their ability to disrupt microtubule formation in cancer cells, leading to cell cycle arrest.

COX Inhibition

The compound has been identified as a selective inhibitor of cyclooxygenase (COX) enzymes. Research indicates that it exhibits a strong inhibitory effect on COX-1 with an IC50 value of approximately 3.2 µM while showing significantly less activity against COX-2 (>100 µM) . This selectivity suggests potential applications in managing inflammatory conditions with reduced side effects compared to non-selective COX inhibitors.

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives aimed at enhancing biological activity. For example, researchers have synthesized various imidazole derivatives by modifying the carboxylic acid group or introducing different substituents on the imidazole ring. These modifications have been shown to improve potency against specific biological targets, including viral proteins and cancer cell lines .

Binding Affinity Studies

Studies have also focused on the binding affinity of this compound to various biological targets, including HIV integrase. The ability of modified imidazole derivatives to bind effectively at critical sites can lead to the development of new antiviral drugs . The structure-activity relationship (SAR) studies indicate that subtle changes in the molecular structure can lead to significant variations in binding affinity and biological activity.

Potential in Drug Development

Given its diverse biological activities, this compound is being explored as a candidate for drug development in various therapeutic areas, including oncology and infectious diseases. The ongoing research aims to optimize its pharmacological properties through structural modifications and comprehensive biological testing.

作用機序

The mechanism of action of 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

類似化合物との比較

Methyl 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylate: This compound is structurally similar but has a methyl ester group instead of a carboxylic acid group.

2-(4-Chlorophenyl)-4-{[(6-methyl-2-pyridinyl)amino]methylene}-1,3-oxazol-5(4H)-one: Another related compound with a different heterocyclic structure.

Uniqueness: 1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

生物活性

1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

Overview of the Compound

- Chemical Structure : The compound features both pyridine and imidazole rings, which contribute to its unique biological properties.

- Molecular Formula : C10H9N3O2

- Molecular Weight : 203.2 g/mol

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further exploration in drug development aimed at treating infections.

2. Anti-inflammatory Properties

The compound also shows potential in reducing inflammation. Studies have indicated that it can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines, thus contributing to its therapeutic applications in inflammatory diseases.

3. Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve the activation of caspase pathways, leading to enhanced apoptotic activity .

Case Study: Anticancer Activity

A study focusing on the anticancer effects of this compound revealed that at concentrations as low as 1 µM, the compound caused significant morphological changes in cancer cells and increased caspase-3 activity by up to 57% at higher concentrations (10 µM). This suggests a strong potential for this compound in cancer therapeutics .

Table of Biological Activities

Interaction Studies

Interaction studies have utilized molecular docking techniques to elucidate the binding affinities of this compound with various biological targets. These studies indicate that the compound can effectively bind to certain enzymes and receptors, modulating their activity and potentially leading to therapeutic effects.

特性

IUPAC Name |

1-(6-methylpyridin-2-yl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-3-2-4-9(12-7)13-5-8(10(14)15)11-6-13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPXNBWJJKUHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363176 | |

| Record name | 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477847-81-7 | |

| Record name | 1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。